3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde
Overview
Description
“3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester” is a compound that has been mentioned in the context of organic synthesis . It has a molecular weight of 292.18 and its IUPAC name is 2-[3,5-bis(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
There are several methods for synthesizing compounds similar to “3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde”. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation . Another method involves a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester” includes a phenyl ring with two methoxymethyl groups attached at the 3 and 5 positions . The compound “3,5-bis(methoxymethyl)phenyl trifluoromethanesulfonate” contains a total of 33 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aliphatic ethers .
Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters has been used in various chemical reactions . This process has been applied to methoxy protected ( )-D8-THC and cholesterol . It was also used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Physical And Chemical Properties Analysis
The “3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester” is a solid at room temperature .
Mechanism of Action
Safety and Hazards
The “3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,5-bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9-12(6-15)10(2)14(8-17-5)11(3)13(9)7-16-4/h6H,7-8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBNIBNNZOOPOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC)C)C=O)C)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401703 | |
Record name | 3,5-bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135779-02-1 | |
Record name | 3,5-bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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